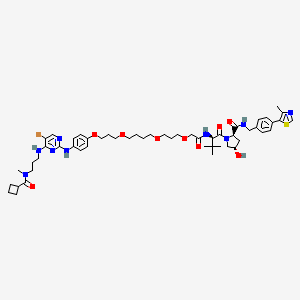
Tbk1 protac 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tbk1 protac 1 is a potent degrader of TANK-binding kinase 1 (TBK1), a serine/threonine kinase involved in various cellular processes, including inflammation, immune response, and cancer progression. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tbk1 protac 1 involves the conjugation of a ligand for TBK1 with a ligand for an E3 ubiquitin ligase, typically von Hippel-Lindau (VHL) protein, through a linker. The synthetic route includes multiple steps:
Ligand Synthesis: The TBK1-targeting ligand and the VHL ligand are synthesized separately.
Linker Attachment: A suitable linker is attached to the TBK1 ligand.
Conjugation: The linker-TBK1 ligand is then conjugated to the VHL ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Tbk1 protac 1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety.
Reduction: Reduction reactions may occur at the TBK1 ligand.
Substitution: Substitution reactions can modify the functional groups on the ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the functional group being substituted, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions are typically modified versions of this compound, with changes in functional groups that can alter its activity and specificity .
Scientific Research Applications
Tbk1 protac 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of TBK1 in cellular processes.
Medicine: Investigated for its potential in treating diseases such as cancer and autoimmune disorders by degrading TBK1.
Industry: Utilized in drug discovery and development for targeted protein degradation therapies.
Mechanism of Action
Tbk1 protac 1 exerts its effects by binding to TBK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome. The degradation of TBK1 disrupts its signaling pathways, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Tbk1 protac 3i: Another potent TBK1 degrader with similar selectivity and mechanism of action.
IKKε PROTAC: Targets IKKε, a kinase closely related to TBK1, for degradation.
Uniqueness
Tbk1 protac 1 is unique due to its high selectivity for TBK1 over other kinases, making it a valuable tool for studying TBK1-specific pathways and potential therapeutic applications .
Properties
Molecular Formula |
C53H74BrN9O9S |
|---|---|
Molecular Weight |
1093.2 g/mol |
IUPAC Name |
(2R,4S)-1-[(2R)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1 |
InChI Key |
QMGHHBHPDDAGGO-MJMCVWLSSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















